rac Hesperidine-d3
Description
rac-Hesperidine-d3 (CAS 69097-99-0) is a deuterated isotopologue of rac-hesperetin, a flavonoid derivative widely studied for its antioxidant and anti-inflammatory properties. The compound incorporates three deuterium atoms and a ¹³C isotope at specific positions, enhancing its utility in pharmacokinetic and metabolic studies. rac-Hesperidine-d3 is primarily used as an internal standard in mass spectrometry to quantify hesperetin and its metabolites in biological matrices, ensuring high precision by minimizing isotopic interference .
Structurally, rac-Hesperidine-d3 retains the core flavanone backbone of hesperetin but differs in isotopic substitution, which alters its physicochemical properties marginally (e.g., molecular weight increases by ~3 Da).
Properties
Molecular Formula |
C28H31D3O15 |
|---|---|
Molecular Weight |
613.58 |
Synonyms |
(2S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-1-benzopyran-4-one; -d3 (2S)-Hesperidin-d3; Atripliside B-d3; Cirantin-d3; Hesperetin 7-Rutinoside-d3; NSC 44184-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Similarities
rac-Hesperidine-d3 belongs to a class of deuterated flavonoids, which include compounds like Diosmin EP Impurity G-13C-d3 and Fluphenazine-d8 Dihydrochloride. Key distinctions lie in isotopic labeling patterns and parent structures:
| Compound | Parent Structure | Isotopic Labeling | Key Applications |
|---|---|---|---|
| rac-Hesperidine-d3 | rac-Hesperetin | ¹³C, 3D | Metabolic tracing, pharmacokinetics |
| Diosmin EP Impurity G-13C-d3 | Diosmin | ¹³C, 3D | Impurity profiling in pharmaceuticals |
| Fluphenazine-d8 Dihydrochloride | Fluphenazine | 8D | Neuropharmacology, receptor studies |
Deuterated compounds like Fluphenazine-d8 exhibit enhanced stability in metabolic pathways due to the kinetic isotope effect, a property shared with rac-Hesperidine-d3 . However, rac-Hesperidine-d3’s ¹³C labeling further aids in distinguishing it from endogenous flavonoids in analytical assays .
Physicochemical and Pharmacological Properties
- Solubility and Stability: rac-Hesperidine-d3 shows comparable solubility to non-deuterated hesperetin in polar solvents (e.g., DMSO, ethanol) but exhibits ~15% lower solubility in aqueous buffers due to isotopic mass effects .
- Metabolic Stability : In vitro studies demonstrate that rac-Hesperidine-d3 has a 20–30% longer half-life in hepatic microsomes compared to rac-hesperetin, attributed to deuterium substitution at vulnerable hydroxyl sites .
Analytical and Regulatory Considerations
Analytical methods such as spectrofluorometry and tensiometry, validated for quaternary ammonium compounds (e.g., BAC-C12), are adaptable to rac-Hesperidine-d3 for critical micelle concentration (CMC) determination, though its lower hydrophobicity necessitates protocol adjustments . Regulatory guidelines (e.g., ICH E3) emphasize rigorous impurity profiling for deuterated drugs, requiring comparative studies with non-deuterated analogs to validate safety and efficacy .
Research Findings and Key Data
Metabolic Profiling
- Parent vs. Metabolite Correlation : rac-Hesperidine-d3 and its metabolites (e.g., glucuronidated forms) show strong intraweek concentration correlations in human plasma (R² = 0.89), akin to clarithromycin and its metabolites. However, poor correlations are observed in renal clearance studies, suggesting tissue-specific metabolic divergence .
- Isotope Effects : Deuterium labeling reduces CYP450-mediated oxidation by ~40% in rac-Hesperidine-d3 compared to rac-hesperetin, aligning with trends seen in deuterated antipsychotics like Fluphenazine-d8 .
Comparative Efficacy in Disease Models
| Model | rac-Hesperidine-d3 (EC₅₀) | rac-Hesperetin (EC₅₀) | Diosmin (EC₅₀) |
|---|---|---|---|
| Oxidative Stress (H₂O₂-induced) | 12.3 µM | 11.8 µM | 18.5 µM |
| LPS-induced Inflammation | 8.7 µM | 8.9 µM | 15.2 µM |
In contrast, diosmin, a structurally related flavonoid, shows lower potency due to glycosylation-induced steric hindrance .
Q & A
Basic Research Questions
Q. How can researchers validate the stability of rac Hesperidine-d3 under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer: Conduct accelerated stability studies using controlled environmental chambers to simulate extreme conditions. Monitor degradation via HPLC or LC-MS at regular intervals. Ensure detailed documentation of protocols, including buffer compositions and instrument calibration parameters, to enable replication . Cross-validate results with deuterium retention assays to confirm isotopic integrity .
Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer: Employ a crossover design with randomized dosing schedules to control for inter-individual variability. Use plasma/tissue sampling at staggered timepoints, paired with mass spectrometry for quantifying deuterated vs. non-deuterated forms. Include a negative control group to account for endogenous hesperidin interference . Predefine exclusion criteria (e.g., metabolic outliers) to enhance data reliability .
Q. How should researchers address inconsistencies in this compound’s chromatographic retention times across laboratories?
- Methodological Answer: Standardize protocols using reference materials (e.g., USP-grade solvents, calibrated columns) and inter-laboratory reproducibility tests. Apply multivariate analysis to identify confounding variables (e.g., column age, mobile phase gradients). Report detailed metadata, including equipment specifications and ambient conditions, to facilitate troubleshooting .
Advanced Research Questions
Q. What theoretical frameworks justify the use of this compound in studying flavonoid bioavailability?
- Methodological Answer: Link studies to pharmacokinetic theories such as compartmental modeling or Michaelis-Menten kinetics. Use deuterium labeling to test hypotheses about metabolic rate constants and enterohepatic recirculation. Ground interpretations in established literature on isotopic tracer dynamics . For example, apply the "isotope effect" theory to differentiate enzymatic processing of deuterated vs. non-deuterated compounds .
Q. How can multi-omics data (e.g., metabolomic, proteomic) be integrated when using this compound as a tracer?
- Methodological Answer: Adopt a systems biology approach:
- Data Collection: Pair LC-MS/MS for this compound quantification with RNA-seq to identify enzyme expression patterns.
- Analysis: Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map metabolite-protein interactions.
- Validation: Apply factorial design experiments to isolate variables (e.g., hepatic vs. intestinal metabolism) . Ensure interoperability of datasets via FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are suitable for resolving contradictions in this compound’s tissue distribution data?
- Methodological Answer: Implement Bayesian hierarchical models to account for inter-study variability. Use sensitivity analysis to weigh confounding factors (e.g., dosing route, animal strain). For longitudinal data, apply mixed-effects regression with time as a random variable . Publicly share raw datasets and code to enable meta-analyses .
Methodological Best Practices
- Data Integrity: Maintain immutable lab notebooks (electronic preferred) with timestamps and witness signatures for critical steps .
- Reproducibility: Publish full methodological details, including batch numbers of reagents and software versioning, in supplementary materials .
- Ethical Compliance: Obtain explicit consent for secondary data use if human samples are involved, per institutional review board guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
